Tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl 3-oxoazetidine-1-carboxylate as a starting material. This compound can be synthesized through the reaction of azetidine with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxoazetidine-1-carboxylate: A closely related compound with similar structural features.
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Another derivative with a different substituent on the azetidine ring.
Uniqueness
Tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate is unique due to its specific substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-6-11(15)9(2)10-7-14(8-10)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3 |
InChI Key |
VVMJNUVBVOIXIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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